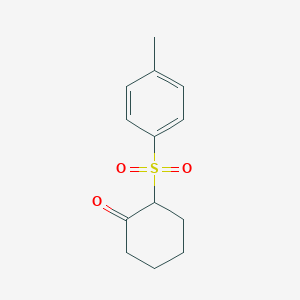

2-(4-Methylbenzenesulfonyl)cyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Spectroscopy and Kinetics of Reactive Intermediates

The study by Garay et al. (1996) delves into the spectroscopy and kinetics of triplet 4-methylbenzenesulfonylnitrene, a reactive intermediate formed from 4-methylbenzenesulfonyl azide. The research focuses on the behavior of this nitrene in various solvents and conditions, providing insights into its stability and reactivity, which are pivotal for understanding the applications of related sulfonyl compounds in scientific research (Garay et al., 1996).

Catalysis and Oxidation Processes

In another study, the sulfonamide-substituted iron phthalocyanine demonstrates remarkable stability under oxidative conditions, catalyzing the oxidation of cyclohexene to produce allylic ketones, such as 2-cyclohexen-1-one. This highlights the potential of sulfonyl-containing catalysts in facilitating oxidation reactions, which are crucial in various chemical synthesis and industrial processes (Işci et al., 2014).

Molecular Structure and Crystallography

The crystal and molecular structures of menthone- and isomenthone-tosylhydrazones were analyzed by Mullica et al. (1992), offering detailed insights into the geometries and interactions of these compounds. Understanding the structural aspects of sulfonyl derivatives is essential for their application in materials science and molecular design (Mullica et al., 1992).

Synthetic Chemistry and Methodology

Research by Kaya et al. (2014) on the synthesis of cyclohexane derivatives including Br, Cl, N, O, and S at various positions showcases the versatility of sulfonyl compounds in synthetic chemistry. Their work on selective addition reactions contributes to the broader understanding of constructing complex molecules, which is fundamental for pharmaceuticals, agrochemicals, and material science applications (Kaya et al., 2014).

Catalytic Upgrading and Reaction Pathways

The study by Saidi et al. (2015) on the catalytic conversion of cyclohexanone in the presence of Pt/γ-Al2O3 and H2 sheds light on reaction pathways and kinetics, crucial for understanding how sulfonyl-containing compounds can be transformed under catalytic conditions. This research has implications for the upgrading of bio-oil components and the development of sustainable chemical processes (Saidi et al., 2015).

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfonylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAACOSUXEVDPSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B420241.png)

![N-[(1-benzyl-1H-pyrrol-2-yl)methyl]-N,N-dimethylamine](/img/structure/B420242.png)

![Methyl 3,4,5,6-tetrafluoro-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaen-1-yl ether](/img/structure/B420247.png)

![3,4,5,6-Tetrachloro-1,9-dimethyl-10-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B420249.png)

![5,6,7,8-Tetrachloro-1-methoxy-1,2,3,4-tetrahydrospiro[1,4-ethenonaphthalene-3,2'-(1,3)-dioxolane]](/img/structure/B420250.png)